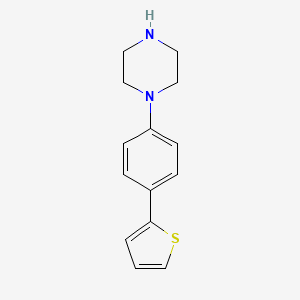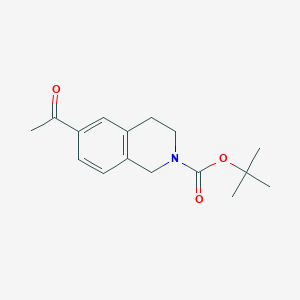
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Boc-THIQ is a heterocyclic compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) . These THIQ-based compounds have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Now, let’s explore further.
Synthesis Analysis
The synthesis of Boc-THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (such as POCl3 , P2O5 , or ZnCl2 ). This reaction yields 3,4-dihydroisoquinoline derivatives .
An earlier method described by Pictet and Spengler in 1911 utilized phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100°C to afford Boc-THIQ in 40% yield .
Molecular Structure Analysis
The molecular formula of Boc-THIQ is C16H21NO3 , with an average mass of 275.343 Da . Its structure consists of a tetrahydroisoquinoline core with an acetyl group and a Boc (tert-butoxycarbonyl) protecting group.
Chemical Reactions Analysis
Boc-THIQ can participate in various chemical reactions, including substitution, oxidation, and reduction. Researchers have replaced dimethoxymethane with aldehydes to synthesize one-substituted THIQs .
Wissenschaftliche Forschungsanwendungen
Methods of Application
The compound is synthesized and incorporated into potential therapeutic agents. The methods involve multicomponent reactions, including isomerization of iminium intermediates .
Results: The synthesized compounds exhibit potent biological activity, which is assessed through structure-activity relationship (SAR) studies and mechanism of action analyses .
Methods of Application: Synthesis involves C(1)-functionalization via multicomponent reactions, with a focus on environmentally friendly methods .
Results: The resulting THIQ derivatives are used in asymmetric catalysis as chiral scaffolds, demonstrating the compound’s versatility in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWCIVAFZNMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731220 | |
| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1008518-35-1 | |
| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

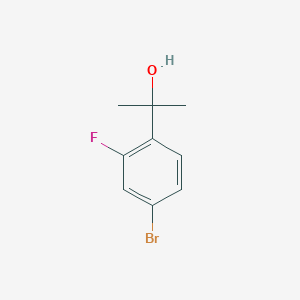
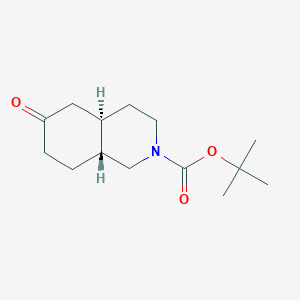
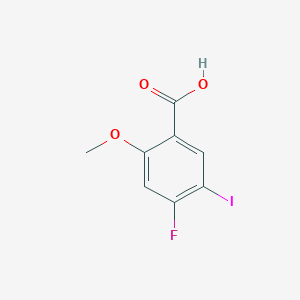
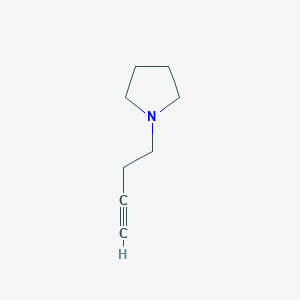
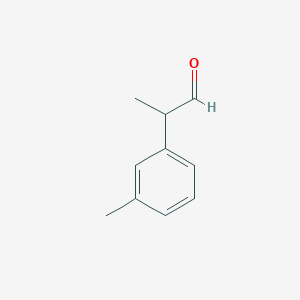
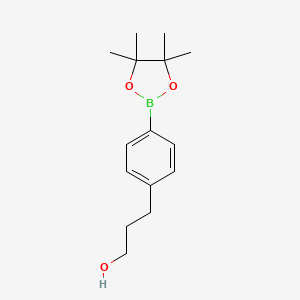
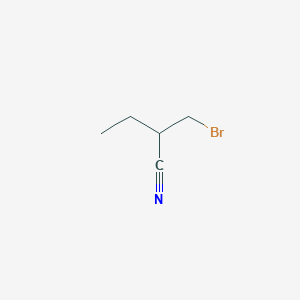
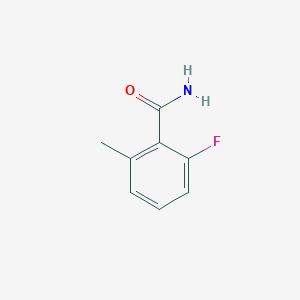
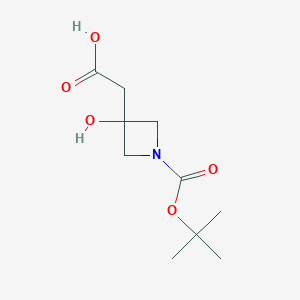
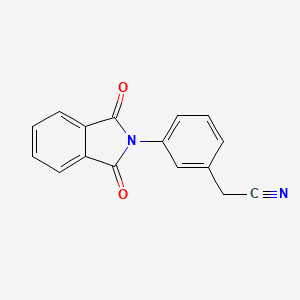
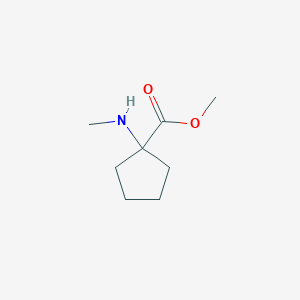
![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)
